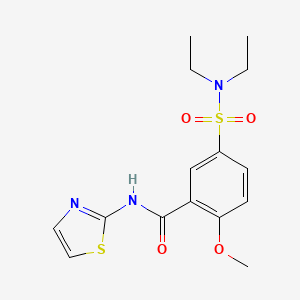
5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Compounds containing a thiazole ring can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .Chemical Reactions Analysis
Thiazole rings have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
Research has explored the synthesis and antifungal activity of derivatives related to the chemical structure of interest, particularly focusing on thiazole-containing compounds. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives was investigated for possible antifungal properties. These compounds showed promise as antifungal agents, highlighting the potential of thiazole derivatives in addressing fungal infections (Narayana et al., 2004). Additionally, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to the compound , exhibited antimicrobial and antifungal activity, with some compounds showing high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Photo-Physical and Material Applications
The compound and its derivatives are also of interest in the development of materials with specific photo-physical properties. For instance, thiazole derivatives have been synthesized for use in digital versatile disc-recordable (DVD-R) fabrication due to their suitable absorption properties and high thermal stability (Park et al., 2001). This indicates the potential of such compounds in the creation of advanced materials for data storage technologies.
Antineoplastic and Antifilarial Applications
Moreover, some benzimidazole, benzoxazole, and benzothiazole derivatives, which share structural similarities with the compound in focus, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. These studies underscore the broad spectrum of biological activity that these derivatives may possess, offering avenues for the development of new therapeutic agents (Ram et al., 1992).
Mecanismo De Acción
Target of Action
Many compounds containing a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The thiazole ring is a key structural component in many biologically active compounds and is likely to play a crucial role in its interaction with biological targets .
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory and analgesic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-4-18(5-2)24(20,21)11-6-7-13(22-3)12(10-11)14(19)17-15-16-8-9-23-15/h6-10H,4-5H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDJLFSQINHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)
![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)
![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)
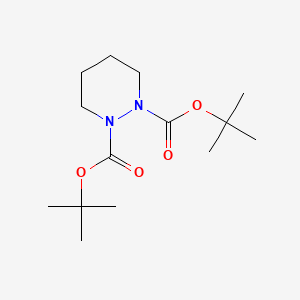
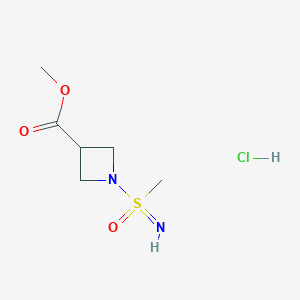
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)
![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)
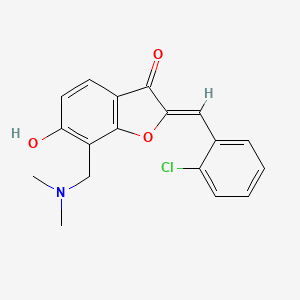
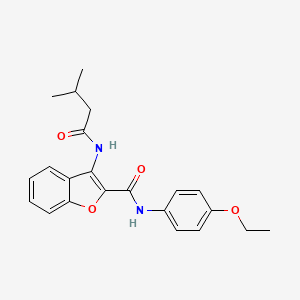
![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)
